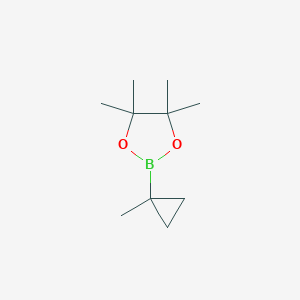
4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vitamin E succinate, also known as RRR-alpha-tocopheryl succinate, is a derivative of the naturally occurring vitamin E. It is a fat-soluble antioxidant that has been extensively studied for its potential health benefits, including its role in preventing oxidative damage to cells and tissues. Vitamin E succinate is unique among the various forms of vitamin E due to its additional succinate moiety, which imparts distinct biological properties.
Scientific Research Applications
Vitamin E succinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study antioxidant mechanisms and the effects of esterification on antioxidant activity.
Industry: Vitamin E succinate is used in the formulation of dietary supplements and skincare products due to its antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vitamin E succinate can be synthesized through the esterification of alpha-tocopherol with succinic anhydride. The reaction typically involves the use of a solvent such as tert-butanol and a catalyst like dimethyl sulfoxide (DMSO). The reaction is carried out at a temperature of around 40°C, and the molar ratio of alpha-tocopherol to succinic anhydride is maintained at 1:5. Under these conditions, the yield of vitamin E succinate can reach up to 94.4% .
Industrial Production Methods
In industrial settings, the production of vitamin E succinate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through various techniques such as crystallization and chromatography to remove any impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Vitamin E succinate undergoes several types of chemical reactions, including:
Oxidation: Vitamin E succinate can be oxidized to form various oxidation products, which are often less biologically active.
Reduction: The compound can be reduced back to its parent form, alpha-tocopherol, under certain conditions.
Hydrolysis: In the presence of water and enzymes, vitamin E succinate can be hydrolyzed to release alpha-tocopherol and succinic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Hydrolysis: Enzymatic hydrolysis is often facilitated by esterases present in biological systems.
Major Products Formed
Oxidation: Oxidized derivatives of vitamin E succinate.
Reduction: Alpha-tocopherol.
Hydrolysis: Alpha-tocopherol and succinic acid.
Mechanism of Action
Vitamin E succinate exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and protects cells from oxidative damage.
Apoptosis Induction: In cancer cells, vitamin E succinate induces apoptosis through the Fas pathway, leading to cell death.
Gene Regulation: It influences the expression of genes involved in cell proliferation and differentiation.
Comparison with Similar Compounds
Similar Compounds
Alpha-Tocopherol: The parent compound of vitamin E succinate, known for its antioxidant properties.
Alpha-Tocopheryl Acetate: Another esterified form of vitamin E, commonly used in dietary supplements and skincare products.
Alpha-Tocopheryl Phosphate: A phosphorylated form of vitamin E with enhanced water solubility.
Uniqueness
Vitamin E succinate is unique due to its succinate moiety, which imparts additional biological activities such as the ability to induce apoptosis in cancer cells. This makes it distinct from other forms of vitamin E, which primarily function as antioxidants without the added apoptotic effects.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-8(2)9(3,4)13-11(12-8)10(5)6-7-10/h6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMUAPREBINNKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126689-04-1 |
Source


|
| Record name | 4,4,5,5-tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
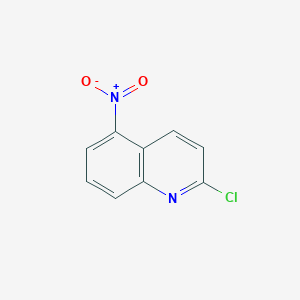

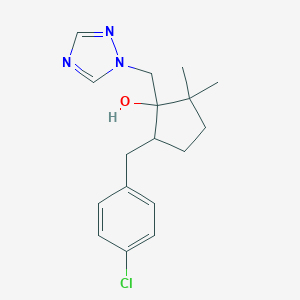
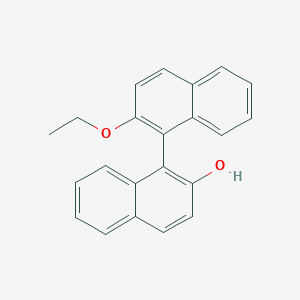
![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B41717.png)
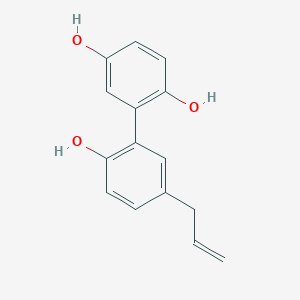
![2-(4-Chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetamide](/img/structure/B41721.png)

![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)
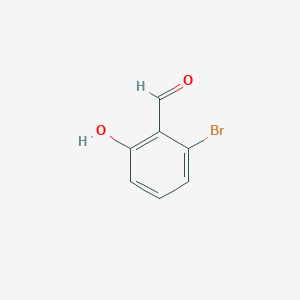

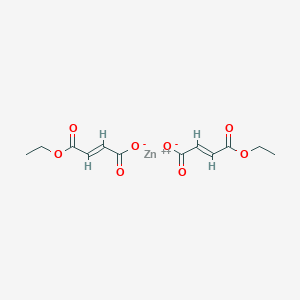
![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)

